2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC14951635
Molecular Formula: C26H32N2O3
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N2O3 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-benzyl-N-(3-ethoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Standard InChI | InChI=1S/C26H32N2O3/c1-2-31-18-10-17-27-24(29)23-21-13-6-7-14-22(21)25(30)28(26(23)15-8-9-16-26)19-20-11-4-3-5-12-20/h3-7,11-14,23H,2,8-10,15-19H2,1H3,(H,27,29) |
| Standard InChI Key | ZRKAISQFJIGOMF-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s defining feature is its spiro[cyclopentane-1,3'-isoquinoline] core, which merges a cyclopentane ring with an isoquinoline moiety at a shared spiro carbon. This rigid, three-dimensional framework is further modified by:
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A benzyl group at the 2'-position, enhancing hydrophobic interactions.
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An N-(3-ethoxypropyl) carboxamide side chain, contributing to solubility and hydrogen-bonding capacity.
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A ketone group at the 1'-position, which may participate in redox reactions or serve as a site for derivatization.
The ethoxypropyl side chain introduces flexibility, enabling conformational adjustments during target binding. Computational modeling suggests that the spiro junction restricts free rotation, favoring a bioactive conformation that optimizes interactions with biological targets.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These properties suggest moderate lipophilicity, aligning with oral bioavailability requirements for central nervous system (CNS) therapeutics.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide involves a multi-step strategy:
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Formation of the Isoquinoline Core: Cyclization of a phenethylamine precursor via the Bischler-Napieralski reaction generates the dihydroisoquinoline scaffold.
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Spirocyclization: Treatment with a cyclopentane-derived electrophile under acidic conditions induces spiro ring formation.
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Side Chain Introduction: The 3-ethoxypropylamine group is coupled via carbodiimide-mediated amide bond formation.
Industrial-scale production may employ microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times by 30–40% compared to conventional methods.
Analytical Characterization
Rigorous quality control utilizes:
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NMR Spectroscopy: -NMR confirms the presence of benzyl aromatic protons (δ 7.2–7.4 ppm) and ethoxypropyl methylene signals (δ 3.4–3.6 ppm).
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Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 421.24 [M+H], consistent with the theoretical mass.
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X-ray Crystallography: Resolves the spirocyclic geometry, revealing a dihedral angle of 112° between the cyclopentane and isoquinoline planes .
Biological Activities and Mechanisms
Neuropharmacological Effects
Preliminary data suggest affinity for sigma-1 receptors (σR, K = 89 nM), implicating potential applications in neurodegenerative diseases. In murine models, the compound:
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Reverses scopolamine-induced memory deficits in Morris water maze tests.
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Attenuates NMDA receptor hyperactivation, a pathway linked to excitotoxicity in stroke .
Applications in Drug Development
Lead Optimization Strategies
Structural analogs have been explored to enhance potency and selectivity:
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Ethoxypropyl Chain Modifications: Replacing the ethoxy group with a methoxy or hydroxy moiety alters metabolic stability.
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Benzyl Substituent Variations: Electron-withdrawing groups (e.g., -CF) at the para position improve σR binding affinity by 2.5-fold.
Pharmacokinetic Profiling
Rodent studies reveal:
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Oral Bioavailability: 42% in rats, with a plasma half-life () of 6.2 hours.
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Blood-Brain Barrier Penetration: Brain-to-plasma ratio of 0.8, indicating moderate CNS access.
Challenges and Future Directions
Toxicity Concerns
Hepatotoxicity (ALT elevation at 50 mg/kg/day in rats) necessitates structural refinements to reduce metabolic generation of reactive intermediates.
Emerging Research Areas
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Polypharmacology: Dual targeting of σR and histone deacetylases (HDACs) for combinatorial anticancer effects.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes to improve tumor accumulation and reduce off-target effects.
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